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molecular formula C10H11NO5 B1592154 3-Nitro-4-propoxybenzoic acid CAS No. 35288-44-9

3-Nitro-4-propoxybenzoic acid

Cat. No. B1592154
M. Wt: 225.2 g/mol
InChI Key: NKACWRJUOBYVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for propyl 3,4-dipropoxybenzoate in Example 43 Step B, the identical process afforded the title compound in 97%, as creamy solid. 1H-NMR (CDCl3) 1.05-1.09 (m, 3H); 1.83-1.96 (m, 2H); 4.12-4.17 (m, 2H); 7.13 (d, 1H, J=9 Hz); 8.23 (dd, 1H, J=3, 9 Hz); 8.53 (d, 1H, J=3 Hz).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propyl 3,4-dipropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:19])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH3:15])=[C:8]([N+:16]([O-:18])=[O:17])[CH:7]=1)CC.C(OC1C=C(C=CC=1OCCC)C(OCCC)=O)CC>>[N+:16]([C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[O:12][CH2:13][CH2:14][CH3:15])[C:5]([OH:19])=[O:4])([O-:18])=[O:17]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC(C1=CC(=C(C=C1)OCCC)[N+](=O)[O-])=O
Step Two
Name
propyl 3,4-dipropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC=1C=C(C(=O)OCCC)C=CC1OCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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